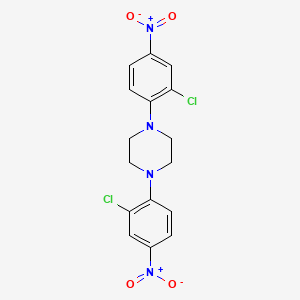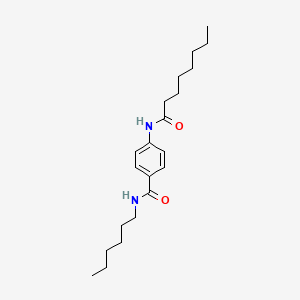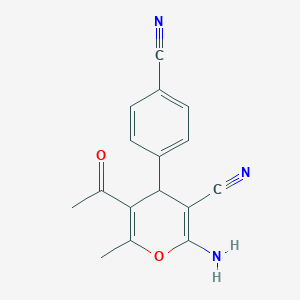![molecular formula C17H27FN2O2S B15014541 N'-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B15014541.png)
N'-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in forming stable complexes with transition metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide typically involves the reaction of 4-fluorobenzaldehyde with decane-1-sulfonohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
4-fluorobenzaldehyde+decane-1-sulfonohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the hydrazone, potentially leading to amines.
Substitution: Substituted fluorophenyl derivatives, such as nitro or halogenated compounds.
科学研究应用
N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in organic synthesis.
作用机制
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The fluorophenyl group can enhance its binding affinity to specific molecular targets, potentially leading to enzyme inhibition or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]decane-1-sulfonohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C17H27FN2O2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
N-[(E)-(4-fluorophenyl)methylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C17H27FN2O2S/c1-2-3-4-5-6-7-8-9-14-23(21,22)20-19-15-16-10-12-17(18)13-11-16/h10-13,15,20H,2-9,14H2,1H3/b19-15+ |
InChI 键 |
CKVMPQLRNHNNIH-XDJHFCHBSA-N |
手性 SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)F |
规范 SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15014463.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15014465.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15014477.png)



![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15014494.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B15014497.png)
![2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15014506.png)
![N-(4-butylphenyl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15014512.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014519.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B15014528.png)
![4-bromo-2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15014533.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B15014534.png)
